An In-depth Technical Guide to 3,4-Difluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 3,4-Difluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylboronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Difluorophenylboronic acid, its applications in drug discovery and materials science, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions.
Core Data Presentation
Chemical and Physical Properties of 3,4-Difluorophenylboronic Acid
The fundamental properties of 3,4-Difluorophenylboronic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 168267-41-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BF₂O₂ | [1][2][3] |
| Linear Formula | F₂C₆H₃B(OH)₂ | [4] |
| Molecular Weight | 157.91 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 305-310 °C (lit.) | [1][2] |
| Boiling Point | 265.4±50.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room Temperature, Keep in a dark and dry place | [1] |
Applications in Research and Development
3,4-Difluorophenylboronic acid is a versatile reagent with significant applications in various fields, most notably in pharmaceutical development and materials science.
Pharmaceutical Development
The difluorophenyl motif is a common feature in many biologically active compounds. The introduction of this group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design. 3,4-Difluorophenylboronic acid is a key intermediate in the synthesis of a variety of pharmaceuticals, including those with potential applications in oncology.[2] For instance, it is used in the synthesis of substituted 6-phenylpurine bases and nucleosides which have shown significant cytostatic activity.[1]
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of 3,4-Difluorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful method for the synthesis of complex biaryl compounds. The fluorine atoms on the phenyl ring of 3,4-difluorophenylboronic acid can influence the electronic properties of the molecule, which can affect the reactivity and outcome of the coupling reaction.[2]
Materials Science
The unique electronic and photophysical properties of fluorinated organic compounds make them attractive for applications in materials science. 3,4-Difluorophenylboronic acid is used as a precursor in the synthesis of advanced materials such as liquid crystals and polymers.[6]
Experimental Protocols
The following section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using an aryl halide and a difluorophenylboronic acid. While this protocol is for a closely related isomer, it serves as an excellent starting point for reactions with 3,4-Difluorophenylboronic acid, with the understanding that minor optimizations may be necessary for specific substrates.
Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl compound through the palladium-catalyzed cross-coupling of an aryl bromide with a difluorophenylboronic acid.
Materials:
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Aryl bromide (1.0 mmol)
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3,4-Difluorophenylboronic acid (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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1,4-Dioxane (5 mL)
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Water (1 mL)
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Nitrogen or Argon gas (inert atmosphere)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), 3,4-difluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
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Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
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Catalyst Addition: To a separate small vial, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and dissolve in a small amount of the degassed dioxane. Add this catalyst solution to the reaction mixture.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
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Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the experimental protocol.
Caption: A flowchart of the key steps in a typical Suzuki-Miyaura coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
